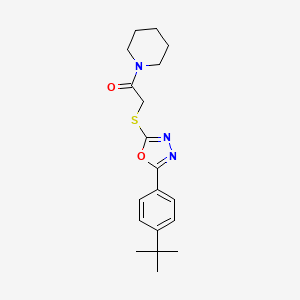

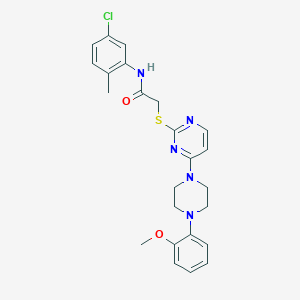

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a tert-butyl group, a phenyl group, an oxadiazole ring, a thioether group, and a piperidine ring. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The phenyl group is a common aromatic ring in organic chemistry. The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The thioether group contains a sulfur atom connected to two alkyl or aryl groups. The piperidine ring is a common structural element in many pharmaceuticals and alkaloids.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced using a Friedel-Crafts alkylation . The oxadiazole ring could be synthesized using a variety of methods, including cyclodehydration or from the corresponding hydrazide . The thioether group could be introduced using a nucleophilic substitution reaction. The piperidine ring could be synthesized using a variety of methods, including the reduction of a pyridine ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the tert-butyl group could undergo oxidation to form a carboxylic acid . The phenyl group could undergo electrophilic aromatic substitution. The oxadiazole ring could undergo reactions at the nitrogen atoms. The thioether group could be oxidized to a sulfoxide or sulfone. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Scientific Research Applications

Synthesis and Structural Analysis

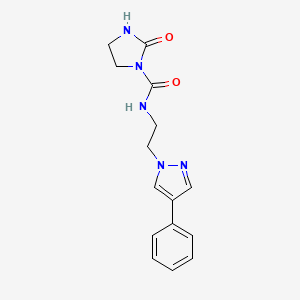

The synthesis of related compounds often involves the annulation of certain hydrazides with other organic compounds in the presence of catalysts, resulting in compounds with moderate to excellent fungicidal activities. For example, compounds synthesized by Mao, Song, and Shi (2013) displayed significant inhibition against certain fungi at specific concentrations, indicating the potential agricultural applications of these compounds Mao, H., Song, H., & Shi, D.-Q. (2013). Synthesis and Fungicidal Activity of 5‐Aryl‐1‐(aryloxyacetyl)‐3‐(tert‐butyl or phenyl)‐4‐(1H‐1,2,4‐triazol‐1‐yl)‐4,5‐dihydropyrazole. Journal of Heterocyclic Chemistry, 50(1), 216-219.

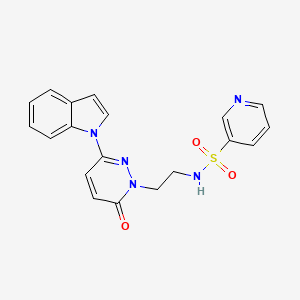

The structural characterization of these compounds is crucial for understanding their reactivity and potential applications. Crystal structure studies and computational methods like density functional theory (DFT) calculations can provide insights into the reactive sites and the nature of molecular interactions within these compounds. For instance, Kumara et al. (2017) conducted such studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing the importance of intermolecular hydrogen bonds and π–π stacking interactions in the crystal packing Kumara, K., Harish, K., Shivalingegowda, N., Tandon, H. C., Mohana, K., & Lokanath, N. K. (2017). Crystal structure studies, Hirshfeld surface analysis and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Chemical Data Collections, 40-58.

Biological Activities

Compounds containing the 1,3,4-oxadiazole moiety often exhibit a range of biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated them against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20.

properties

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVOSQBXWGRSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)